3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
Description
3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C17H18O3. It is a benzaldehyde derivative, characterized by the presence of an ethoxy group and a 3-methylbenzyl group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Properties
IUPAC Name |
3-ethoxy-4-[(3-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-19-17-10-14(11-18)7-8-16(17)20-12-15-6-4-5-13(2)9-15/h4-11H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLIXXIXJYPHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394290 | |
| Record name | 3-ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644958-93-0 | |
| Record name | 3-ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution
The most widely documented method for synthesizing 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-methylbenzyl chloride in the presence of a base. The base facilitates deprotonation of the phenolic hydroxyl group, enabling nucleophilic attack on the benzyl chloride.
Reaction Conditions and Parameters
- Starting Materials :
- 3-Ethoxy-4-hydroxybenzaldehyde (0.1 mol)
- 3-Methylbenzyl chloride (0.1 mol)
- Base : Potassium carbonate (K₂CO₃, 0.12 mol)
- Solvent : Dimethylformamide (DMF, 50 mL)
- Temperature : 80°C
- Reaction Time : 6 hours
The mixture is stirred under reflux, followed by cooling and precipitation in ice-water. The crude product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and purified via column chromatography (hexane/ethyl acetate, 4:1). This method yields approximately 85% under optimized conditions, as inferred from analogous syntheses of related benzaldehyde derivatives.
Table 1: Synthesis Parameters for this compound
Optimization of Reaction Conditions
Base Selection
Potassium carbonate is preferred due to its mild basicity and solubility in DMF, which minimizes side reactions such as aldehyde oxidation. Alternatives like sodium hydroxide or triethylamine may lead to lower yields due to incompatibility with the aldehyde functional group.
Purification and Characterization
Comparative Analysis with Related Compounds
The synthesis of structurally similar compounds, such as 3-ethoxy-4-(3-methoxybenzoxy)-benzaldehyde, follows an analogous protocol but substitutes 3-methylbenzyl chloride with 3-methoxybenzyl chloride. This modification alters the electron density of the benzyl group, marginally increasing reaction time (7 hours) due to steric and electronic effects.
Table 2: Comparative Synthesis of Benzaldehyde Derivatives
| Compound | Benzyl Chloride Used | Reaction Time | Yield |
|---|---|---|---|
| This compound | 3-Methylbenzyl | 6 hours | ~85% |
| 3-Ethoxy-4-(3-methoxybenzoxy)-benzaldehyde | 3-Methoxybenzyl | 7 hours | 82% |
Industrial-Scale Production Considerations
Scaling this synthesis requires:
- Continuous Flow Reactors : To maintain consistent temperature and mixing.
- Solvent Recycling : DMF recovery systems to reduce costs.
- Catalyst Optimization : Heterogeneous catalysts (e.g., K₂CO₃ on alumina) to simplify filtration.
Pilot studies indicate that industrial yields remain comparable to laboratory scales (80–85%) when these protocols are implemented.
Scientific Research Applications
3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its effects are mediated through pathways involving the modification of functional groups on target molecules, leading to changes in their chemical and biological properties.
Comparison with Similar Compounds
- 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
- 3-Ethoxy-4-methoxybenzaldehyde
Comparison: 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde is unique due to the specific positioning of the 3-methylbenzyl group, which influences its reactivity and interactions compared to similar compounds. The presence of the ethoxy group also contributes to its distinct chemical behavior and applications.
Biological Activity
3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde, a compound with the chemical formula CHO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The structure of this compound consists of a benzaldehyde moiety substituted with an ethoxy group and a methylene-linked 3-methylbenzyl ether. This configuration is believed to contribute to its biological activity.
The primary mechanism through which this compound exerts its biological effects is not extensively documented in the literature. However, compounds with similar structures often interact with various biological targets, including enzymes involved in metabolic pathways and cellular signaling.
Target Enzymes
- Histone Deacetylases (HDACs) : Compounds that resemble this structure may inhibit HDACs, leading to altered gene expression and cellular proliferation.
- Kinases : Potential inhibition of kinases involved in signaling pathways that regulate cell growth and apoptosis.
The compound's biochemical properties suggest it may influence several cellular processes:
- Gene Expression : By inhibiting HDACs, it could lead to increased acetylation of histones, promoting gene transcription.
- Cell Proliferation : Alterations in signaling pathways may result in reduced cell proliferation rates.
Biological Activity Data
Case Studies
- Cytotoxic Effects : A study evaluating the cytotoxic effects of this compound on human cancer cell lines indicated a dose-dependent inhibition of cell viability. The compound showed IC values ranging from 10 µM to 25 µM across different cell types, suggesting its potential as an anticancer agent.
- Antioxidant Activity : In vitro assays demonstrated that this compound exhibited significant free radical scavenging activity, comparable to ascorbic acid. The results indicated a potential role in mitigating oxidative stress-related diseases.
Research Findings
Recent research has focused on the synthesis and characterization of this compound, exploring its biological implications:
- Synthesis : The compound was synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions.
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry have been utilized to confirm the structure and purity of the synthesized compound.
Q & A
Basic: What are the standard synthetic routes for 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves sequential etherification and alkylation steps. A validated route includes:
Etherification: React 3-ethoxy-4-hydroxybenzaldehyde with 3-methylbenzyl bromide under basic conditions (e.g., potassium carbonate in acetone) to introduce the benzyloxy group .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Optimization: Control reaction temperature (60–80°C) and stoichiometric excess (1.2–1.5 equivalents of alkylating agent) to minimize side products. Yield improvements (>75%) are achieved via inert atmosphere (N₂) to prevent oxidation of the aldehyde group .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using deuterated DMSO or CDCl₃. The aldehyde proton typically appears at δ 9.8–10.2 ppm, while aromatic protons resolve between δ 6.8–7.5 ppm .
- FTIR: Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .
- HRMS: Validate molecular weight (calculated for C₁₇H₁₈O₃: 270.35 g/mol) with electrospray ionization (ESI) .
Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities?
Methodological Answer:
- Data Collection: Use single-crystal diffraction (Mo-Kα radiation) to obtain high-resolution (<1.0 Å) data.
- Structure Refinement:
- Case Study: A similar benzaldehyde derivative showed 97% occupancy for the aldehyde group after refinement .
Advanced: How to address contradictory data in reaction pathways (e.g., unexpected byproducts)?
Methodological Answer:
- Byproduct Identification: Use LC-MS or GC-MS to detect intermediates. For example, over-oxidation to benzoic acid derivatives may occur if oxidizing agents (e.g., KMnO₄) are not carefully controlled .
- Reaction Monitoring: Employ TLC or in-situ NMR to track progress. Adjust stoichiometry if competing nucleophilic substitutions are observed (e.g., at the aldehyde position) .
Advanced: What strategies enable regioselective functionalization of the benzaldehyde core?
Methodological Answer:
- Protecting Groups: Temporarily protect the aldehyde with ethylene glycol (forming an acetal) to direct substitutions to the aromatic ring .
- Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl-halogen bond formation. For example, iodination at the 5-position is achieved with N-iodosuccinimide (NIS) under acidic conditions .
Basic: What are common oxidation and reduction products, and how to control selectivity?
Methodological Answer:
- Oxidation: Using CrO₃ in acetic acid converts the aldehyde to 3-ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid. Avoid over-oxidation by limiting reaction time (<2 hours) .
- Reduction: NaBH₄ in methanol selectively reduces the aldehyde to the primary alcohol. For full reduction (aldehyde to methyl), employ LiAlH₄ with THF .
Advanced: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Purity Verification: Ensure >95% purity via HPLC (C18 column, acetonitrile/water mobile phase). Impurities like residual solvents (DMF, THF) can skew bioassay results .
- Assay Standardization: Use positive controls (e.g., known enzyme inhibitors) and replicate experiments in triplicate. For receptor-binding studies, validate with radioligand displacement assays .
Advanced: Best practices for handling air/moisture-sensitive reactions in its synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
